molecular formula C8H11Cl2N7O3 B611544 UCD74A HCl CAS No. 1345838-99-4

UCD74A HCl

Cat. No.: B611544
CAS No.: 1345838-99-4
M. Wt: 324.12
InChI Key: DAXTZYIVXWPBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UCD74A HCl (glycinyl-amiloride) is a cell-impermeant derivative of the diuretic amiloride, modified by substituting the 5-amino group with glycine to reduce hydrophobicity . Unlike its parent compound, UCD74A selectively inhibits extracellular targets, including plasmalemmal urokinase plasminogen activator (uPA) and the type 1 sodium-proton exchanger (NHE1), with inhibitory potencies comparable to its cell-permeant analog UCD38B . However, UCD74A exhibits cytostatic rather than cytotoxic activity, halting cancer cell proliferation without inducing apoptosis or necrosis . Its lack of cytotoxicity is attributed to poor cellular uptake, as demonstrated by fluorescence microscopy studies showing minimal intracellular accumulation .

Properties

CAS No.

1345838-99-4

Molecular Formula

C8H11Cl2N7O3

Molecular Weight

324.12

IUPAC Name

N-[6-Amino-5-[[(aminoiminomethyl)amino]carbonyl]-3-chloro-2-pyrazinyl]-glycine hydrochloride

InChI

InChI=1S/C8H10ClN7O3.ClH/c9-4-6(13-1-2(17)18)15-5(10)3(14-4)7(19)16-8(11)12;/h1H2,(H,17,18)(H3,10,13,15)(H4,11,12,16,19);1H

InChI Key

DAXTZYIVXWPBGS-UHFFFAOYSA-N

SMILES

O=C(O)CNC1=NC(N)=C(C(NC(N)=N)=O)N=C1Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UCD74A Hydrochloride;  UCD74A HCl;  UCD-74-A HCl;  UCD 74 A HCl; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

UCD74A vs. UCD38B

UCD38B (5-benzylglycinyl-amiloride) is the cell-permeant counterpart of UCD74A, modified with a benzyl alcohol group to enhance hydrophobicity. This structural change confers distinct pharmacological properties:

Property UCD74A UCD38B References
Cell Permeability Low (cell-impermeant) High (cell-permeant)
Primary Mechanism Extracellular uPA/NHE1 inhibition Intracellular uPA targeting, mitochondrial disruption
Cytotoxicity Cytostatic (no cell death) Cytotoxic (necroptosis via AIF translocation)
Antifungal Activity None Minimal (no synergy with azoles)
Mitochondrial Effects No AIF release AIF translocation to nucleus
  • In contrast, UCD74A’s extracellular action limits its effects to cytostasis .

UCD74A vs. Amiloride

Amiloride, the parent compound, is a potassium-sparing diuretic repurposed for cancer research. Both UCD74A and amiloride inhibit uPA and NHE1, but key distinctions include:

Property UCD74A Amiloride
Cytotoxicity Cytostatic Weak, caspase-independent cytotoxicity
Cell Permeability Low Moderate
Antifungal Activity None Not tested in provided evidence

Amiloride induces caspase-independent death in glioblastoma cells but lacks the potency of UCD38B. UCD74A’s glycine substitution reduces permeability, further diminishing cytotoxicity compared to amiloride .

UCD74A vs. Other Amiloride Analogs

  • Antifungal Inactivity : UCD74A, UCD38B, and 10-357 fail to inhibit fungal growth alone or synergize with azoles, unlike HMA derivatives .

Structural-Activity Relationship (SAR)

The benzyl alcohol group in UCD38B increases hydrophobicity, enabling intracellular access and cytotoxicity. UCD74A’s glycine substitution retains target affinity but limits bioavailability, underscoring the role of hydrophobicity in drug efficacy .

Q & A

Q. What experimental approaches are recommended to determine UCD74A HCl’s mechanism of action in caspase-independent cell death pathways?

  • Methodological Answer : Design dose-response assays using LDH cytotoxicity assays (to measure membrane integrity) and immunoblotting for apoptosis-inducing factor (AIF) translocation. Compare UCD74A’s effects across multiple cell lines (e.g., MDA-MB-231, MCF7, SKBR3) at concentrations ranging from 0–500 µM. Include positive controls (e.g., FCCP for mitochondrial disruption) and negative controls (e.g., non-cytotoxic analogs like UCD38B). Replicate experiments at least three times to ensure statistical significance .
  • Key Data : In MDA-MB-231 cells, UCD74A reduces cell viability to <20% at 500 µM, while UCD38B shows no significant effect .

Q. How should researchers optimize concentration ranges for this compound in cytotoxicity studies?

  • Methodological Answer : Conduct preliminary viability assays (e.g., MTT or resazurin-based) to establish IC50 values. Use a logarithmic concentration gradient (e.g., 10–500 µM) and monitor time-dependent effects (e.g., 6–24 hours). Validate results with orthogonal methods like flow cytometry for necroptosis markers (e.g., RIP1/RIP3 phosphorylation). Ensure consistency with literature-reported ranges (e.g., 250 µM for non-cytotoxic effects in glioma models) .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity in glioma versus breast cancer models be reconciled?

  • Methodological Answer : Investigate cell-type-specific factors such as uPA/PAI-1 complex expression (via siRNA knockdown) and mitochondrial membrane potential differences. For example, UCD74A exhibits cytotoxicity in breast cancer cells but not in U87 glioma cells unless combined with uPA siRNA. Use co-transfection experiments (uPA + uPAR siRNA) to dissect pathway dependencies .
  • Data Contradiction : In U87 glioma cells, UCD74A (250 µM) shows no cytotoxicity unless PAI-1 is suppressed, whereas in MDA-MB-231 cells, cytotoxicity is concentration-dependent without genetic manipulation .

Q. What methodologies are critical for studying this compound’s role in AIF-mediated necroptosis?

  • Methodological Answer : Employ fluorescence microscopy to track AIF nuclear translocation and quantify mitochondrial depolarization using JC-1 dye. Combine with inhibitors of parallel pathways (e.g., necrostatin-1 for necroptosis, z-VAD-FMK for apoptosis). Validate findings via CRISPR/Cas9 knockout of AIF or RIP3. Reference Figure 3 in , which illustrates UCD74A’s lack of intracellular aggregation compared to FCCP .

Q. How can researchers address variability in this compound’s efficacy across HER2-positive vs. triple-negative breast cancer subtypes?

  • Methodological Answer : Stratify cell lines by receptor status (e.g., SKBR3 for HER2+, MDA-MB-231 for triple-negative) and perform transcriptomic profiling to identify resistance markers. Use combinatorial screens with targeted therapies (e.g., trastuzumab for HER2+). Analyze phosphorylation status of survival pathways (e.g., AKT/mTOR) post-treatment .

Methodological Best Practices

  • Experimental Design : Follow guidelines for compound characterization (IUPAC nomenclature, purity ≥95%) and include detailed supplementary materials (e.g., synthetic protocols, spectral data) to ensure reproducibility .
  • Data Presentation : Use scatter plots for dose-response curves (as in , Figure A–C) and heatmaps for pathway activation profiles. Avoid redundant data in tables/charts; instead, highlight trends (e.g., "UCD74A’s efficacy correlates with baseline PAI-1 levels") .
  • Statistical Rigor : Apply ANOVA for multi-group comparisons and Bonferroni correction for multiple hypotheses. Report effect sizes (e.g., Cohen’s d) alongside p-values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UCD74A HCl
Reactant of Route 2
Reactant of Route 2
UCD74A HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.